2-bromo-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline
Description
2-Bromo-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is a brominated aniline derivative featuring a methyl substituent at the para-position and a 1,3-thiazole ring linked via a methylene group at the amine. This compound combines the electronic effects of bromine (electron-withdrawing) and methyl (electron-donating) groups, along with the aromatic heterocyclic thiazole moiety, which is known for its role in medicinal chemistry due to sulfur’s polarizability and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C11H11BrN2S |
|---|---|
Molecular Weight |
283.19 g/mol |
IUPAC Name |
2-bromo-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C11H11BrN2S/c1-8-2-3-11(10(12)4-8)14-6-9-5-13-7-15-9/h2-5,7,14H,6H2,1H3 |
InChI Key |
JTFUIUWBUIVOMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CN=CS2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-bromo-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 2-bromo-4-methylaniline with a thiazole derivative. One common method involves the use of palladium-catalyzed selective amination reactions. For example, 2-bromo-4-methylaniline can react with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of trimethylaluminum to form the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-bromo-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with lithium aluminum hydride can produce amines.
Scientific Research Applications
2-bromo-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, its interaction with cellular receptors can modulate signaling pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Brominated Aniline Derivatives
Key Observations:
Heterocycle Influence: Thiazole-containing compounds (e.g., the target compound and 3-fluoro derivative) exhibit distinct electronic profiles compared to oxazole or pyrazole analogs due to sulfur’s larger atomic radius and polarizability. This may enhance intermolecular interactions (e.g., π-stacking) in biological systems.
Halogen Effects :
- Bromine’s steric bulk and strong electron-withdrawing nature in the target compound contrast with fluorine’s smaller size and electronegativity in the 3-fluoro analog. Bromine may confer higher lipophilicity and slower metabolic degradation.
Substituent Positioning :
Key Observations:
- Synthetic Routes : LiOtBu in dioxane is a common base for coupling heterocycles to aniline cores. The target compound’s synthesis likely mirrors this approach.
- Spectral Trends : Bromine’s presence is confirmed by IR peaks near 785 cm⁻¹ (C-Br stretch), while thiazole protons resonate upfield (δ 7.5–8.5).
Biological Activity
2-Bromo-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is a compound of significant interest due to its structural features, which include a bromine atom, a methyl group, and a thiazole moiety. These components contribute to its diverse biological activities, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Structural Characteristics
The chemical structure of 2-bromo-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline can be represented as follows:
This structure features:
- Bromine Atom : Enhances binding affinity through halogen bonding.
- Thiazole Ring : Interacts with biological targets such as enzymes and receptors.
- Aniline Group : Contributes to the compound's overall reactivity and biological properties.
The mechanism of action for 2-bromo-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline involves:
- Enzyme Interaction : The thiazole ring can modulate enzyme activity through hydrogen bonding and π-π interactions.
- Receptor Binding : The compound may exhibit selective binding to specific receptors, influencing various biochemical pathways.
- Antimicrobial Activity : The structural components allow for inhibition of microbial growth by targeting essential bacterial enzymes.
Antimicrobial Activity
Research indicates that 2-bromo-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline demonstrates notable antimicrobial properties. Studies have shown that compounds with thiazole rings often exhibit significant inhibition against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0195 mg/mL |
| Escherichia coli | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of thiazole-containing compounds has been well-documented. Preliminary studies on 2-bromo-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline indicate that it may induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Inhibition of cell division in cancerous cells.
- Induction of Ferroptosis : Recent findings suggest that thiazole derivatives can act as electrophilic warheads that trigger ferroptosis in cancer cells, leading to cell death.
Case Studies
- Antibacterial Properties : A study evaluated the antibacterial efficacy of various thiazole derivatives against common pathogens. The results showed that 2-bromo-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline had comparable activity to established antibiotics, indicating its potential as an alternative treatment option.
- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits selective cytotoxicity against several cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
